molecular formula C10H7N3O B2583628 3-amino-4-oxo-4H-quinolizine-1-carbonitrile CAS No. 188816-65-1

3-amino-4-oxo-4H-quinolizine-1-carbonitrile

Cat. No.: B2583628
CAS No.: 188816-65-1
M. Wt: 185.186
InChI Key: OTARWGBLVIOEMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile can be achieved through various methods. One common approach involves the use of alkyne substrates in a one-pot synthesis. This method is known for its good selectivity and high efficiency, with yields reaching up to 93% . The reaction conditions are typically mild and cost-efficient, making it suitable for large-scale production .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-oxo-4H-quinolizine-1-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

3-amino-4-oxo-4H-quinolizine-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying biological processes involving nitrogen-containing heterocycles.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-oxo-4H-quinolizine-1-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s quinolizine core allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-oxo-4H-quinolizine-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino and carbonitrile groups allow for versatile chemical modifications, making it a valuable compound in research and development .

Properties

IUPAC Name

3-amino-4-oxoquinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARWGBLVIOEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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